molecular formula C10H13NO2 B3030574 Methyl 3-((methylamino)methyl)benzoate CAS No. 922163-35-7

Methyl 3-((methylamino)methyl)benzoate

Cat. No. B3030574
CAS RN: 922163-35-7
M. Wt: 179.22
InChI Key: PNOPLEPGAJGWAI-UHFFFAOYSA-N
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Description

“Methyl 3-((methylamino)methyl)benzoate” is a chemical compound with the molecular formula C9H11NO2 . It is also known by other names such as “Methyl 3-amino-2-methylbenzoate” and "Benzoic acid, 3-amino-2-methyl-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methylamino group and a methyl benzoate group . The average mass of the molecule is 165.189 Da .


Chemical Reactions Analysis

“this compound” is likely to undergo reactions similar to other benzoate esters. For instance, Methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .


Physical And Chemical Properties Analysis

“this compound” is a crystalline substance . It has a boiling point of 300 °C and a density of 1.146 g/mL at 25 °C . The refractive index n20/D is 1.573 .

Scientific Research Applications

Antibacterial Applications

Methyl 3-((methylamino)methyl)benzoate derivatives have shown promising results in antibacterial activities. A study highlighted the synthesis and antibacterial efficacy of various derivatives on different bacterial strains. Compounds from this study exhibited potent inhibitory activities, marking them as candidates for further investigation in antibacterial applications (Murthy et al., 2011).

Insecticidal Properties

The compound has been explored for its insecticidal properties. A study evaluated the toxicity of methyl benzoate and its analogs against adult Aedes aegypti. Several analogs were found to be more toxic than the parent compound, indicating the potential of this compound derivatives in insect control (Larson et al., 2021).

Synthesis Technology

Advancements in the synthesis technology of this compound derivatives have been documented. One study optimized the synthesis technology of a particular derivative, highlighting its potential for industrial production due to its stable, simple, and high yield characteristics (Qiao-yun, 2012).

Chemical Studies

In-depth chemical studies involving this compound have been conducted. Research has focused on the enthalpy of formation and vibrational spectroscopy of methyl benzoate, providing valuable insights into its chemical properties and potential applications in various fields (Roux et al., 2002) (Maiti, 2014).

Environmental and Safety Considerations

Environmental and safety aspects of this compound have been a subject of research. Studies have assessed the cytotoxicity of methyl benzoate and its environmental implications, providing a basis for understanding its impact on human health and potential as an environmentally friendly pesticide (Bunch et al., 2020) (Mostafiz et al., 2022).

Safety and Hazards

“Methyl 3-((methylamino)methyl)benzoate” may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-((methylamino)methyl)benzoate is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets, which are yet to be identified.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes.

properties

IUPAC Name

methyl 3-(methylaminomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-7-8-4-3-5-9(6-8)10(12)13-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOPLEPGAJGWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696041
Record name Methyl 3-[(methylamino)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

922163-35-7
Record name Methyl 3-[(methylamino)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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